molecular formula C23H24N2O6S B3569725 N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE CAS No. 5630-94-4

N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE

Cat. No.: B3569725
CAS No.: 5630-94-4
M. Wt: 456.5 g/mol
InChI Key: TZFIMMKRGPONSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-2-[methylsulfonyl-(4-phenoxyphenyl)amino]acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen. The core structure includes a methylsulfonyl group and a 4-phenoxyphenyl moiety linked via an amino bridge. This compound is structurally related to P2X receptor antagonists and sulfonamide-based bioactive molecules, which are known for roles in neuropathic pain modulation and receptor targeting .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-29-21-14-9-17(15-22(21)30-2)24-23(26)16-25(32(3,27)28)18-10-12-20(13-11-18)31-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFIMMKRGPONSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360368
Record name N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5630-94-4
Record name N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dimethoxyphenylamine: This intermediate can be synthesized through the nitration of 3,4-dimethoxyaniline followed by reduction.

    Formation of the Sulfonyl Intermediate: The next step involves the reaction of 3,4-dimethoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl intermediate.

    Coupling with 4-Phenoxyphenylamine: The final step involves coupling the sulfonyl intermediate with 4-phenoxyphenylamine under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have identified N-(3,4-dimethoxyphenyl)-2-[methylsulfonyl-(4-phenoxypheyl)amino]acetamide as a selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ). This enzyme plays a pivotal role in the lifecycle of various RNA viruses, including SARS-CoV and HCV. The inhibition of PI4K IIIβ by this compound may lead to the development of broad-spectrum antiviral therapies .

Potential in Cancer Treatment

Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-[methylsulfonyl-(4-phenoxypheyl)amino]acetamide may exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, the modulation of phosphatidylinositol signaling pathways can influence cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence suggesting that this compound could have neuroprotective effects due to its ability to modulate inflammatory responses within the central nervous system. This makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

  • Study on Antiviral Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antiviral activity against HCV through selective inhibition of PI4K IIIβ. The study highlighted structure-activity relationships that could inform future drug design .
  • Cancer Research : Another research effort focused on the anticancer potential of compounds similar to N-(3,4-dimethoxyphenyl)-2-[methylsulfonyl-(4-phenoxypheyl)amino]acetamide, revealing that modifications to the phenoxy group enhanced cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide (CAS 664319-39-5) 4-Methylphenyl sulfonyl ~392.4 g/mol Simpler sulfonamide; lacks phenoxy group
N-(3,4-Dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide 2-Fluorobenzyl + 4-methylphenyl sulfonyl ~472.5 g/mol Enhanced steric bulk; fluorinated moiety
A-740003 (P2X7 antagonist) Quinolinyl + cyanoimino groups ~530.5 g/mol Selective P2X7 inhibition; neuropathic pain efficacy
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Trifluoromethylbenzothiazole + 3,4-dimethoxyphenyl ~438.4 g/mol Electron-withdrawing CF₃ group; heterocyclic core
2-[(4-Aminophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide (CAS 763130-03-6) 4-Aminophenyl thioether ~294.4 g/mol Thioether linkage; amino group for solubility

Key Observations :

  • Phenoxy vs.
  • Fluorination : Fluorinated analogs (e.g., ) exhibit increased metabolic stability and membrane permeability due to the electronegative fluorine atom.
  • Heterocyclic Modifications: Compounds like A-740003 and trifluoromethylbenzothiazole derivatives prioritize P2X7 receptor selectivity, whereas the target compound’s phenoxy group may favor alternative targets (e.g., P2X2/3 heteromers).

Pharmacological and Functional Comparisons

Table 2: Functional Properties of Selected Analogues

Compound Name Target/Activity IC50/EC50 (nM) Solubility (LogP) Notes Reference
A-740003 P2X7 receptor antagonist 10–40 nM 2.1 (moderate) Reduces neuropathic pain in rat models
N-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide Unknown (presumed P2X receptor interaction) N/A 3.5 (lipophilic) Limited bioavailability due to high LogP
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Potential kinase inhibitor N/A 2.8 CF₃ group enhances in vitro stability

Key Findings :

  • Receptor Selectivity: A-740003’s selectivity for P2X7 receptors is attributed to its cyanoimino and quinolinyl groups, whereas the target compound’s phenoxy and methylsulfonyl groups may favor interactions with P2X2/3 heteromers, which are implicated in visceral pain .
  • Metabolic Stability: Fluorinated () and trifluoromethylated () analogs show prolonged half-lives compared to non-halogenated derivatives.

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-[methylsulfonyl-(4-phenoxyphenyl)amino]acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical formula: C23_{23}H24_{24}N2_2O6_6S. Its structure features a dimethoxyphenyl group and a methylsulfonyl moiety linked to a phenoxyphenyl amino acetamide core, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For example, compounds with similar structural motifs have demonstrated significant cytotoxicity against glioma cells by inducing apoptosis and inhibiting cell cycle progression .
  • Acetylcholinesterase Inhibition : The compound's structural components suggest potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds that share similar characteristics have been reported to exhibit strong inhibitory effects on acetylcholinesterase activity .
  • Antimicrobial Activity : Preliminary studies indicate that related compounds possess antimicrobial properties, suggesting that this compound may also exhibit similar effects against bacterial strains .

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce G2/M phase arrest in cancer cells, leading to reduced proliferation .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving structurally related compounds. This includes the activation of caspases and the release of cytochrome c from mitochondria .
  • Inhibition of Key Enzymes : The potential inhibition of acetylcholinesterase suggests a mechanism where the compound increases acetylcholine levels in synapses, thereby enhancing cholinergic signaling .

Case Study 1: Anticancer Activity

In vitro studies on derivatives similar to this compound revealed an IC50 value of approximately 5 µM against glioma cells. These studies highlighted the compound's ability to significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Case Study 2: Acetylcholinesterase Inhibition

A study investigating the acetylcholinesterase inhibitory activity of compounds with similar structures reported IC50 values ranging from 0.29 µM to 5 µM. This suggests that this compound may also exhibit potent inhibitory effects on this enzyme, making it a candidate for further research in neurodegenerative disease treatment .

Data Table: Biological Activities and IC50 Values

Biological ActivityRelated CompoundIC50 Value (µM)Reference
Anticancer (Glioma Cells)Similar Derivative5
Acetylcholinesterase InhibitionSimilar Derivative0.29 - 5
Antimicrobial ActivityRelated CompoundNot Specified

Q & A

Q. What spectroscopic and computational methods are recommended for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy : Use nuclear magnetic resonance (NMR) to confirm substituent positions (e.g., methoxy, sulfonyl groups). Infrared (IR) spectroscopy can identify functional groups like amides and sulfonamides. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
  • Computational Chemistry : Employ density functional theory (DFT) to predict electronic properties (e.g., dipole moments, charge distribution) and molecular electrostatic potential (MEP) surfaces. This aids in understanding reactivity and interaction with biological targets .

Q. How can researchers ensure synthetic purity and assess potential impurities during synthesis?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with UV detection to monitor reaction progress and identify byproducts. Compare retention times with known standards (e.g., impurity F, a structural analog with similar substituents) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability and detect solvent residues. Differential scanning calorimetry (DSC) confirms crystallinity and polymorphic forms .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Receptor Binding Assays : For P2X7 receptor antagonism, use HEK293 cells expressing recombinant P2X7 receptors. Measure calcium influx or Yo-Pro-1 dye uptake in response to ATP or BzATP (a P2X7 agonist), with the compound tested for inhibition .
  • Enzyme Inhibition Assays : If targeting enzymes (e.g., kinases), use fluorescence-based assays with purified enzymes and synthetic substrates to determine IC50 values .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize this compound’s interaction with P2X7 receptors?

Methodological Answer:

  • Docking Workflow : Perform flexible docking (e.g., AutoDock Vina) using the P2X7 extracellular domain (PDB: 5UVI). Prioritize binding poses that stabilize the closed-channel state. Key interactions include hydrogen bonds with Lys64 and hydrophobic contacts with Phe95 .
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability. Calculate binding free energies via the MM-GBSA method .

Q. What experimental models are appropriate for evaluating anticonvulsant efficacy in vivo?

Methodological Answer:

  • Maximal Electroshock (MES) Test : Administer the compound intraperitoneally to mice 30 minutes before inducing seizures. Calculate ED50 via probit analysis (dose-response curve) .
  • Kindling Models : For chronic epilepsy studies, use corneal or hippocampal kindling in rodents. Monitor seizure severity and latency to onset post-administration .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the sulfonamide group (e.g., replacing methylsulfonyl with trifluoromethanesulfonyl) or methoxy substituents. Test in P2X7 binding assays to identify critical pharmacophores .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding via equilibrium dialysis. Prioritize derivatives with >30% oral bioavailability in preclinical models .

Q. What strategies address discrepancies in reported ED50 values across studies?

Methodological Answer:

  • Standardized Protocols : Control variables such as animal strain (e.g., Swiss vs. C57BL/6 mice), seizure induction parameters (e.g., 50 mA current for MES), and compound formulation (vehicle: 5% DMSO in saline) .
  • Meta-Analysis : Use hierarchical Bayesian modeling to aggregate data from multiple studies, accounting for inter-lab variability and sample size differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3,4-DIMETHOXYPHENYL)-2-[METHYLSULFONYL-(4-PHENOXYPHENYL)AMINO]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.